3-(Acetylthio)propionic acid
Overview
Description
3-(Acetylthio)propanoic acid, also known as S-acetyl-3-mercaptopropionic acid, is an organic compound with the molecular formula C5H8O3S. It is a derivative of 3-mercaptopropionic acid where the thiol group is protected by an acetyl group.
Mechanism of Action
Target of Action
3-(Acetylthio)propionic acid, also known as S-Acetyl-3-mercaptopropionic acid, is a synthetic intermediate . It is potentially used as an enzyme inhibitor , suggesting that its primary targets are likely to be specific enzymes within biological systems.
Mode of Action
This interaction could involve the compound binding to the active site of the enzyme or altering the enzyme’s structure, thereby affecting the enzyme’s ability to catalyze its specific reaction .
Biochemical Pathways
Given its potential role as an enzyme inhibitor , it can be inferred that it may impact the pathways associated with the targeted enzymes
Result of Action
As an enzyme inhibitor, it could potentially alter cellular processes by modulating the activity of its target enzymes . The specific effects would depend on the roles of these enzymes in cellular metabolism.
Biochemical Analysis
Biochemical Properties
It is known that the compound can potentially be used as an enzyme inhibitor This suggests that 3-(Acetylthio)propionic acid may interact with various enzymes and proteins, possibly altering their function or activity
Cellular Effects
Given its potential role as an enzyme inhibitor , it could influence cell function by modulating the activity of certain enzymes This could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a potential enzyme inhibitor , it may exert its effects at the molecular level by binding to enzymes and altering their activity This could lead to changes in gene expression and other cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Acetylthio)propanoic acid can be synthesized through the acetylation of 3-mercaptopropionic acid. The reaction typically involves the use of acetyl chloride or acetic anhydride as the acetylating agent in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetylating agent .
Industrial Production Methods: In industrial settings, the production of 3-(Acetylthio)propanoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations is common. The product is then purified through recrystallization or distillation .
Types of Reactions:
Oxidation: 3-(Acetylthio)propanoic acid can undergo oxidation reactions to form disulfides or sulfoxides. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: The compound can be reduced back to 3-mercaptopropionic acid using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate; aqueous or organic solvents; room temperature to mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; low to moderate temperatures.
Substitution: Ammonia, amines; organic solvents; room temperature to reflux.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: 3-mercaptopropionic acid.
Substitution: Amides, thioesters.
Scientific Research Applications
3-(Acetylthio)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of thioesters and other sulfur-containing compounds.
Biology: Acts as a precursor for the synthesis of enzyme inhibitors and other biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Comparison with Similar Compounds
3-Mercaptopropionic acid: The parent compound of 3-(Acetylthio)propanoic acid, lacking the acetyl protection.
3-(Acetylthio)butanoic acid: A homologous compound with an additional methylene group.
3-(Acetylthio)-2-methylpropanoic acid: A structurally similar compound with a methyl group substitution.
Uniqueness: 3-(Acetylthio)propanoic acid is unique due to its acetyl-protected thiol group, which provides stability and selectivity in synthetic applications. This protection allows for controlled deprotection and subsequent reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-acetylsulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S/c1-4(6)9-3-2-5(7)8/h2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQXANXXZYKTDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294439 | |
Record name | 3-(acetylthio)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41345-70-4 | |
Record name | 41345-70-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96653 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(acetylthio)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Acetylthio)propionic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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